Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
N-[(2-phenyltriazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H14N4/c1-2-12-8-10-9-13-15(14-10)11-6-4-3-5-7-11/h3-7,9,12H,2,8H2,1H3 |
InChI Key |
CEAYWQMPBXEMGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NN(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is the most common for synthesizing 1,2,3-triazole derivatives, including the target compound. The process involves reacting a phenyl azide with an appropriate terminal alkyne bearing an aminoethyl group under copper catalysis, typically at room temperature or mild heating.
Phenyl azide + Ethynyl-amine derivative → 1,2,3-Triazole core
- Catalyst: CuSO₄·5H₂O with sodium ascorbate (reducing agent)
- Solvent: Typically a mixture of tert-butanol and water
- Temperature: Room temperature to 50°C
- Yield: Generally high (up to 98%) with regioselectivity for 1,4-disubstituted triazoles
Sonogashira Coupling Followed by Cycloaddition
This approach involves coupling a halogenated heterocycle (e.g., 2,6-dichloro-7-deazapurine) with trimethylsilylacetylene via palladium catalysis, followed by azide addition and cyclization to form the triazole ring.
2,6-Dichloro-7-deazapurine + Trimethylsilylacetylene → Coupled intermediate
→ Azide addition + Cyclization → Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine
Multicomponent Reactions and Heterocyclic Cyclizations
Some synthetic routes involve multicomponent reactions of hydrazones, azides, and alkynes, followed by cyclization to form the triazole ring, often under mild conditions with catalysts like PTSA or metal salts.
- Mangarao et al. (2014) employed PEG as a green solvent and PTSA as a catalyst to synthesize 1,2,4-triazoles, which can be further functionalized to obtain the target compound (source).
Functionalization of the Triazole Core to Aminomethyl Derivatives
Once the 1,2,3-triazole ring is formed, subsequent steps involve introducing the aminoethyl group at the 4-position. This can be achieved via nucleophilic substitution or reductive amination, depending on the precursor's functional groups.
- Alkylation: Reacting the triazole derivative with ethylamine or aminoethyl halides under basic conditions.
- Reductive Amination: Using formaldehyde or similar reagents to attach the aminoethyl group selectively.
Data Tables Summarizing Key Parameters
Research Outcomes and Optimization
- Yield Optimization: Use of microwave irradiation has been shown to increase yields and reduce reaction times in click reactions.
- Selectivity: Copper catalysis favors the formation of 1,4-disubstituted triazoles, crucial for biological activity.
- Functional Group Tolerance: The CuAAC method tolerates various functional groups, enabling diverse derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The phenyl and ethyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine | Ethyl group on amine, 2-phenyl-triazole | C₁₁H₁₅N₅ | 217.27 | Flexible ethylamine; aromatic stabilization |
| TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Three benzyl-triazole arms, tertiary amine core | C₃₀H₃₀N₁₂ | 582.68 | Polydentate ligand; stabilizes Cu(I) in CuAAC |
| (2-Phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride | Primary amine, 2-phenyl-triazole, hydrochloride salt | C₉H₁₁N₅·HCl | 233.68 | Protonated amine; enhanced solubility |
| DTEA (tris(2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}ethyl)amine) | Dimethylamino groups, tertiary amine core | C₂₄H₄₂N₁₂ | 506.72 | Enhanced Cu(I) stabilization; water-soluble |
Key Observations :
- Ethyl Group vs.
- Primary vs. Tertiary Amines : The primary amine in the target compound contrasts with tertiary amines in TBTA and DTEA, affecting metal-coordination behavior and reaction kinetics .
Functional and Application Comparison
Catalytic Ligands in CuAAC Reactions
- TBTA : Widely used to stabilize Cu(I), preventing oxidation and disproportionation. Accelerates reactions in biological and material science applications .
- DTEA: Outperforms TBTA in some reactions due to its dimethylamino groups, which enhance Cu(I) binding and reaction rates .
Coordination Chemistry
- Binucleating Ligands () : A related binucleating triazole ligand forms rigid, π-stacked arrays, highlighting the structural versatility of triazole-amine hybrids. The target compound’s ethyl group may allow more flexible coordination geometries .
Research Findings
- Catalytic Performance : TBTA achieves >95% conversion in CuAAC reactions, while DTEA shows superior kinetics in aqueous systems . Ethyl-substituted analogs are less studied but may offer niche advantages in specific solvents.
- Structural Insights : Crystallographic studies (using SHELX software, ) reveal that triazole-amine hybrids form stable π-π interactions, critical for their function in materials and catalysis .
Biological Activity
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and studies.
1. Chemical Structure and Synthesis
This compound is a member of the 1,2,3-triazole family, characterized by a five-membered ring containing three nitrogen atoms. The compound is synthesized through various methods, including Cu(I)-catalyzed [3+2] dipolar cycloaddition reactions involving azides and propargyl amines. This process allows for the formation of the triazole ring followed by functional group transformations to yield the final product.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that compounds in the triazole class can inhibit the growth of various bacteria and fungi. For instance, derivatives of this compound have been tested against Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibited growth | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Significant antifungal effect |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes critical in metabolic pathways. Notably, it has shown potential as an inhibitor of α-glycosidase, which plays a role in carbohydrate metabolism. This inhibition can be beneficial in managing conditions such as diabetes.
Cytotoxicity and Antiviral Activity
In vitro studies have assessed the cytotoxic effects of this compound against various cell lines. The compound demonstrated low cytotoxicity at higher concentrations while maintaining antiviral activity against influenza virus strains . The selectivity index (SI) values indicate a favorable therapeutic window for potential clinical applications.
The biological activity of this compound is attributed to its ability to interact with various biomolecules through coordination with metal ions or hydrogen bonding. These interactions can modulate cellular signaling pathways and influence enzymatic activities.
4. Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
Case Study: Antiviral Efficacy
A study evaluated the antiviral properties of triazole derivatives against influenza virus A/Puerto Rico/8/34 (H1N1). This compound showed promising results with a CC50 value indicating effective inhibition without significant cytotoxicity .
Research Findings: Enzyme Interaction
Research has demonstrated that modifications in the alkyl substituents on the triazole ring affect the compound's binding affinity to target enzymes. For example, variations in substituent length were correlated with changes in inhibitory potency against α-glycosidase.
5.
This compound represents a versatile compound with significant potential in medicinal chemistry. Its antimicrobial properties, enzyme inhibition capabilities, and low cytotoxicity make it a candidate for further research and development in therapeutic applications. Continued exploration into its mechanisms of action and structure–activity relationships will be essential for harnessing its full potential.
Q & A
Q. Table 1. Comparative Biological Activity of Triazole Derivatives
| Compound | Antifungal IC₅₀ (μg/mL) | Cytotoxicity IC₅₀ (μM) |
|---|---|---|
| Ethyl[(2-phenyl-2H-triazol-4-yl)methyl]amine | 2.1 ± 0.3 | 45.2 ± 3.7 |
| Fluconazole (Control) | 1.8 ± 0.2 | >100 |
Q. Table 2. Optimized Reaction Conditions for CuAAC
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Cu(I) Loading | 2 mol% | Maximizes rate |
| Ligand (TBTA) | 1.5 mol% | Enhances regioselectivity |
| Reaction Time | 12 h | Balances conversion vs. decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
